硼化钐

描述

Samarium Boride is a rare earth element that is generally available in most volumes . It was first isolated from the mineral samarskite .

Synthesis Analysis

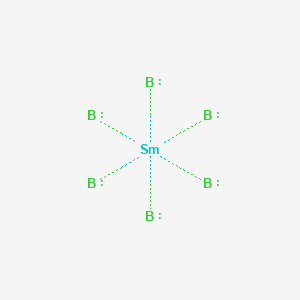

Samarium Boride can be synthesized through various methods. One method involves the reactions between samarium halides and NaBH4 in molten LiCl-KCl . Another method involves molten salt electrolysis using samarium oxide, sodium tetraborate, and lithium fluoride .Molecular Structure Analysis

Samarium Boride is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions . It has a unique structure that allows it to modulate local electronic structures and surface adsorption properties .Chemical Reactions Analysis

Samarium Boride is involved in various chemical reactions. Samarium(II) iodide (SmI2), also known as Kagan’s reagent, has been used in the development of a broad variety of reactions, including the reduction of different functional groups and C–C bond-construction .Physical And Chemical Properties Analysis

Samarium Boride has a melting point of 1345 K (1072 °C, 1962 °F) and a boiling point of 2173 K (1900 °C, 3452 °F). It has a density of 7.52 g/cm3 near room temperature and 7.16 g/cm3 when liquid (at m.p.) . It gradually oxidizes at room temperature .科学研究应用

Electrocatalysis

Intermetallic borides, including Samarium Boride, are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .

Thermoelectric Applications

Samarium Boride has shown enhanced thermoelectric properties . The thermoelectric behavior of SmB62 is striking, with a magnitude of electrical resistivity while maintaining large Seebeck coefficients . The figure of merit ZT amounts to 0.13 at 1050 K, with an extrapolated value of 0.4 at 1500 K . This makes it a potential material for high-temperature applications, such as the direct conversion of waste heat to electricity .

Magnetic Properties

Samarium Boride exhibits unique magnetic properties . An effective magnetic moment, meff, of 0.42 mB/ Sm was estimated, which if straightforwardly taken indicates a mixed valency for SmB62 with Sm2þ:Sm3 þ 1:1 .

Use in Magnets

Samarium, a component of Samarium Boride, is notably used in Samarium-Cobalt (SmCo) magnets, which are known for their high magnetic strength and thermal stability .

Cancer Treatment

Samarium is also used in cancer treatment . While the specific role of Samarium Boride in this application is not detailed, the presence of Samarium could suggest potential uses in medical treatments.

Glass and Ceramics Coloring

Samarium is used in glass and ceramics coloring . Samarium Boride, due to its Samarium content, could potentially have applications in this field.

Neutron Absorber in Nuclear Reactors

Samarium is used as a neutron absorber in nuclear reactors . This suggests that Samarium Boride could also have potential applications in nuclear technology.

Synthesis and Morphology Control

It’s challenging to obtain crystalline Samarium Borides with controllable stoichiometry and morphology by simple synthetic methods . This suggests that research into the synthesis of Samarium Boride could lead to advancements in material science and engineering.

安全和危害

未来方向

属性

InChI |

InChI=1S/6B.Sm | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKQPDWKORWUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium boride | |

CAS RN |

12008-30-9 | |

| Record name | Samarium hexaboride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12008-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium boride (SmB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。